
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methylethan-1-amine with methyl bromide. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the careful addition of methyl bromide to a solution of N,N-bis(2-hydroxyethyl)-N-methylethan-1-amine, followed by purification steps such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quaternary ammonium group is generally resistant to reduction, but the hydroxyl groups can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of hydroxyl groups.
Substitution: Ion exchange resins or aqueous solutions of other halides can facilitate the substitution of the bromide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is widely used in scientific research due to its surfactant and antimicrobial properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The antimicrobial activity of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with microbial enzyme activity, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-hydroxyethylammonium bromide
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide
- N,N-Bis(2-hydroxyethyl)-N-methylethan-1-aminium chloride
Uniqueness
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is unique due to its dual hydroxyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly effective as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
38005-22-0 |
|---|---|
Molekularformel |
C7H18BrNO3 |
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
tris(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C7H18NO3.BrH/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KWXIOOGJULDXCI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](CCO)(CCO)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


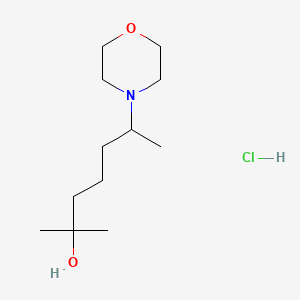
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
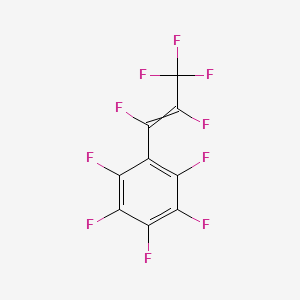
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
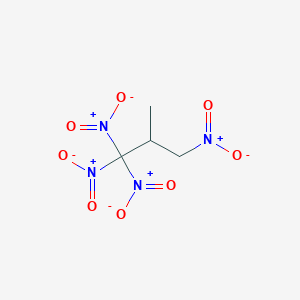
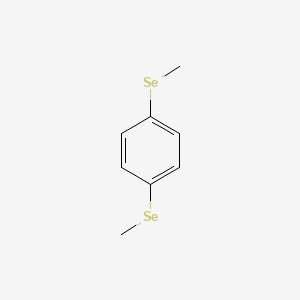
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)

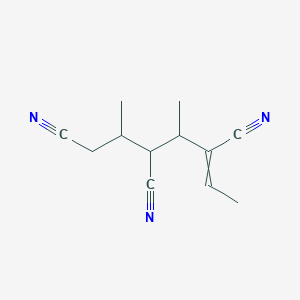
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
